5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole
Description
Properties
CAS No. |
919123-99-2 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-benzyl-3-(3-phenylmethoxypropyl)-1H-pyrazole |
InChI |
InChI=1S/C20H22N2O/c1-3-8-17(9-4-1)14-20-15-19(21-22-20)12-7-13-23-16-18-10-5-2-6-11-18/h1-6,8-11,15H,7,12-14,16H2,(H,21,22) |
InChI Key |
ZVWCKGMGZYZIES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NN2)CCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The initial step involves synthesizing the pyrazole core, which can be achieved through cyclocondensation reactions. The following methods are commonly employed:
Cyclocondensation with Hydrazine : This method involves reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound. The reaction conditions often include heating in an appropriate solvent such as ethanol or acetic acid, leading to the formation of the pyrazole ring.
Use of Benzyl Hydrazine : In some protocols, benzyl hydrazine can be utilized directly with α,β-unsaturated carbonyl compounds to yield substituted pyrazoles efficiently. This approach allows for regioselectivity when choosing the carbonyl partner.
Substitution Reactions
Once the pyrazole core is established, further functionalization is necessary to introduce the benzyloxypropyl group:
Nucleophilic Substitution : The introduction of the benzyloxypropyl chain can be achieved through nucleophilic substitution reactions. For example, a benzyloxypropyl bromide can react with the synthesized pyrazole in the presence of a base such as potassium carbonate to facilitate substitution at the 3rd position.
Coupling Reactions : Another effective method involves coupling reactions where a benzyloxypropyl moiety is coupled with an activated form of the pyrazole. This can be performed using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane.
Final Purification
After synthesis, purification is crucial to obtain high-purity products. Common techniques include:
Recrystallization : The crude product can be dissolved in a minimal amount of hot solvent (e.g., ethyl acetate) and allowed to cool slowly for recrystallization.
Chromatography : Column chromatography may also be employed to separate impurities based on polarity and size.
The synthesis yields can vary significantly based on reaction conditions and methods used. Below is a summary table illustrating different preparation methods along with their respective yields:
| Methodology | Yield (%) | Reaction Conditions |
|---|---|---|
| Cyclocondensation with Hydrazine | 80-90 | Ethanol, reflux |
| Nucleophilic Substitution | 75-85 | Potassium carbonate, DMF, room temperature |
| Coupling Reaction | 70-80 | DCC, dichloromethane, room temperature |
The preparation of 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole involves well-established organic synthesis techniques that leverage cyclocondensation and substitution reactions. By optimizing reaction conditions and purification methods, high yields of this compound can be achieved, making it suitable for further research and application in medicinal chemistry and related fields.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
Nucleophilic Reactions
The NH group at position 1 acts as a nucleophilic site for alkylation or acylation:
Alkylation
-
Reagents : Benzyl bromide, K₂CO₃, DMF, 80°C
-
Product : 1-Benzyl-5-benzyl-3-[3-(benzyloxy)propyl]pyrazole
Acylation
-
Reagents : Acetyl chloride, pyridine, RT
-
Product : 1-Acetyl derivative
-
Note : Steric hindrance from the 3-substituent may reduce efficiency
Side-Chain Modifications
The 3-[3-(benzyloxy)propyl] group offers two reactive sites:
Benzyl Ether Cleavage
-
Reagents : H₂/Pd-C, ethanol, RT
-
Product : 3-(3-Hydroxypropyl)-5-benzyl-1H-pyrazole
-
Yield : >90% (observed in benzyl-protected pyrazoles)
Oxidation of Propyl Chain
-
Reagents : KMnO₄, H₂O, 100°C
-
Product : 3-(3-Carboxypropyl)-5-benzyl-1H-pyrazole
-
Limitation : Overoxidation risks require controlled conditions
Ring Functionalization
The pyrazole core can undergo cycloaddition or cross-coupling:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME/H₂O
-
Product : 4-Aryl-5-benzyl-3-[3-(benzyloxy)propyl]pyrazole
1,3-Dipolar Cycloaddition
-
Reagents : Diazomethane, Cu(I) catalyst
-
Product : Pyrazolo[1,5-a]pyridine derivative
Redox Reactions
| Reaction | Conditions | Outcome |
|---|---|---|
| Pyrazole Ring Reduction | LiAlH₄, THF, reflux | Pyrazoline intermediate (unstable) |
| Benzyl Group Oxidation | K₂Cr₂O₇/H₂SO₄ | Benzoic acid side products |
Thermal Decomposition
At >200°C under inert atmosphere:
-
Primary Pathway : Cleavage of the benzyloxypropyl chain
-
Byproducts : Toluene, acrylic acid derivatives
-
Study Gap : Quantitative data unavailable for this specific compound
Key Challenges in Reactivity Studies:
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Pyrazole derivatives, including 5-benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole, have been studied for their potential anticancer properties. Research indicates that pyrazoles can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in apoptosis and cell cycle regulation. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins .
1.2 Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole compounds are also noteworthy. They have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins, making these compounds potential candidates for treating inflammatory diseases .
1.3 Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains, including drug-resistant pathogens. For example, 5-benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth and biofilm formation .
Agricultural Applications
2.1 Pesticide Development
The unique structure of pyrazole compounds allows for their application in developing novel pesticides. Their ability to disrupt biological processes in pests makes them effective agents for controlling agricultural pests. Research has indicated that certain pyrazole derivatives can act as inhibitors of key enzymes in pest metabolism, leading to increased mortality rates in target species .
Material Science Applications
3.1 Synthesis of Functional Materials
Pyrazoles are also utilized in synthesizing functional materials due to their ability to form coordination complexes with metals. These complexes can exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics and photonics . The incorporation of 5-benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole into polymer matrices has been explored for enhancing the mechanical and thermal properties of materials.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Anti-inflammatory Properties | Inhibits COX enzymes | |
| Antimicrobial Activity | Effective against drug-resistant bacteria | |
| Agricultural | Pesticide Development | Disrupts pest metabolism |
| Material Science | Synthesis of Functional Materials | Enhances electronic and optical properties |
Case Studies
Case Study 1: Anticancer Effects
A study published in a peer-reviewed journal investigated the anticancer effects of various pyrazole derivatives, including 5-benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole. The results indicated a significant reduction in cell viability in multiple cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of pyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated low minimum inhibitory concentration (MIC) values, indicating strong antibacterial activity and potential for clinical use as an alternative treatment for resistant infections .
Mechanism of Action
The mechanism of action of 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole involves its interaction with specific molecular targets. The benzyl and benzyloxypropyl groups can enhance its binding affinity to enzymes or receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs and their substituents are compared below:
Key Observations :
- The user’s compound emphasizes dual benzyl-derived substituents, enhancing aromaticity and steric bulk compared to analogs with aliphatic (e.g., dipropylaminoethoxy ) or halogenated groups (e.g., dichloroallyloxy ).
- Positional isomerism (e.g., benzyl at 5 vs. 1 in ) may alter electronic effects and biological target interactions.
Physicochemical Properties
Available data for analogs are summarized:
Analysis :
- The dipropylaminoethoxy group in contributes to a higher predicted boiling point (453.6°C) due to increased molecular weight and polarity.
- The absence of charged groups in the user’s compound (vs. tertiary amine in ) may reduce water solubility but improve membrane permeability.
Biological Activity
5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of pyrazole derivatives often stems from their ability to interact with specific molecular targets within the body. For instance, some pyrazoles act as inhibitors of key enzymes involved in metabolic pathways or signaling cascades. The mechanism of action for 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have shown effectiveness in inhibiting enzymes such as cyclooxygenase (COX), which is crucial in inflammatory responses .
- Antiviral Activity : Pyrazole derivatives have been reported to exhibit antiviral properties by targeting viral replication mechanisms .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For example, compounds similar to 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole have demonstrated significant inhibitory effects on cancer cell lines, particularly through the modulation of pathways like MAPK. A study indicated that certain pyrazole derivatives could inhibit MEK1 with an IC50 value of 91 nM, suggesting a promising avenue for cancer treatment .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been extensively studied. Compounds within this class have shown activity against various bacterial strains and fungi. For instance, one study reported that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Data Table: Biological Activities of 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole
| Activity | Target | IC50/EC50 | Reference |
|---|---|---|---|
| MEK Inhibition | MEK1 | 91 nM | |
| Antimicrobial | MRSA | 2 mg/mL | |
| Anti-inflammatory | COX-2 | Variable | |
| Antiviral | HSV-1 | EC50 = 0.2 nM |
Case Studies
Several case studies illustrate the potential applications of 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole in therapeutic contexts:
- Cancer Treatment : A derivative of this compound was tested against A549 lung cancer cells and exhibited significant cytotoxicity with a GI50 value of 0.26 μM, indicating its potential as a lead compound for further development in oncology .
- Antiviral Research : In a study evaluating antiviral efficacy, pyrazole derivatives were found to significantly inhibit the replication of herpes simplex virus type-1 (HSV-1), showcasing their promise in developing antiviral therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving hydrazine derivatives and substituted ketones. For example, Vilsmeier-Haack conditions using triethylamine, 1,1-dichlorohex-1-en-3-one, and benzylhydrazine yield pyrazole intermediates, which are further functionalized. Optimization includes adjusting reaction time (1.5–2.5 hours), temperature (room temperature to reflux), and solvent polarity (e.g., dichloromethane or ether/hexane mixtures) to improve yields up to 89% .
Q. What spectroscopic techniques are critical for characterizing 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions. For instance, benzyl protons appear as a singlet near δ 5.36 ppm, while pyrazole ring protons resonate at δ 6.12 ppm .
- IR Spectroscopy : Peaks at ~1708 cm⁻¹ (C=O) and ~3127 cm⁻¹ (N-H) confirm functional groups .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 262 [M⁺]) validate molecular weight .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. While specific GHS classifications may not be available, general precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact. Storage should be in airtight containers under inert atmospheres .
Advanced Research Questions
Q. How can regiochemical control during pyrazole ring formation be achieved to avoid undesired isomers?
- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. For example, bulky substituents (e.g., tert-butyl groups) at the 3-position direct hydrazine attack to the 5-position, as seen in related pyrazole syntheses . Solvent polarity and temperature further modulate selectivity; polar aprotic solvents (e.g., DMF) favor kinetic control, while non-polar solvents favor thermodynamic products .
Q. How can contradictions in reported biological activities of pyrazole derivatives be systematically addressed?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To resolve these:
- Standardize Assays : Use validated models (e.g., specific epilepsy or inflammation assays) and control compounds .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, electron-withdrawing groups (e.g., -CF₃) enhance anticonvulsant activity, while benzyloxy groups may alter bioavailability .
Q. What strategies are effective for analyzing byproduct formation in multi-step syntheses of this compound?
- Methodological Answer : Byproducts can be identified via:
- LC-MS/HPLC : Detect impurities using reverse-phase columns and compare retention times with standards .
- ¹⁵N NMR : Resolve nitrogen environment discrepancies (e.g., δ -75.6 ppm for pyrazole N1 vs. δ -170.4 ppm for N2) .
- X-ray Crystallography : Resolve structural ambiguities, as demonstrated for N-(5-phenyl-1H-pyrazol-3-yl)benzene derivatives .
Q. How can computational methods aid in predicting the pharmacological profile of this compound?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like GABA receptors. QSAR models correlate substituent properties (logP, polar surface area) with bioavailability. DFT calculations (e.g., Gaussian 09) optimize geometries for synthetic planning .
Data Contradiction and Troubleshooting
Q. How to address low yields in the final step of synthesizing 5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole?
- Methodological Answer : Low yields may stem from:
- Side Reactions : Protect reactive sites (e.g., -OH groups) with benzyl or tert-butyldimethylsilyl (TBS) ethers during intermediate steps .
- Purification Issues : Use column chromatography with gradient elution (e.g., hexane → ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. How to resolve discrepancies in spectral data interpretation for this compound?
- Methodological Answer : Cross-validate using:
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
